molecular formula C22H18O6S2 B3430950 1,1'-Bi-2-naphthyl dimethanesulfonate CAS No. 871231-47-9

1,1'-Bi-2-naphthyl dimethanesulfonate

Cat. No. B3430950
CAS RN: 871231-47-9
M. Wt: 442.5 g/mol
InChI Key: JQEOOLQENOFUCF-UHFFFAOYSA-N
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Description

1,1’-Bi-2-naphthyl dimethanesulfonate is a chemical compound with the linear formula (CH3SO3C10H6)2 . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of 1,1’-Bi-2-naphthyl dimethanesulfonate is represented by the formula (CH3SO3C10H6)2 . It has a molecular weight of 442.50 .


Physical And Chemical Properties Analysis

1,1’-Bi-2-naphthyl dimethanesulfonate has a melting point of 150-154 °C . Its density is predicted to be 1.413 g/cm3 .

Scientific Research Applications

Chiral Polyurethane Synthesis

Research has shown that (R)-1,1'-Bi(2-naphthol) can react with 1,4-phenylene diisocyanate, leading to a mixture of linear polyurethane and cyclic compounds. This mixture includes a cyclic dimer and a cyclic trimer, with the cyclic dimer's structure elucidated via X-ray crystal structure analysis. The polymer is proposed to possess a π-stacked, 2/1-helical conformation, stable in the temperature range of 0-60 °C, indicating the role of 1,1'-Bi(2-naphthol) derivatives in synthesizing chiral polyurethanes with unique properties (Gudeangadi et al., 2015).

Naphthyl-Substituted β-Cyclodextrins Study

Another study explored the properties of naphthyl-substituted β-cyclodextrins, demonstrating self-aggregation and inclusion of external guests. This research highlights the potential for designing novel host-guest systems based on naphthyl derivatives for various applications, including drug delivery systems and molecular sensors (McAlpine & Garcia‐Garibay, 1998).

Acid-Sensing Ion Channel Currents Blockade

Nafamostat mesilate, a derivative related to 1,1'-Bi-2-naphthol dimethanesulfonate, has been investigated for its effects on acid-sensing ion channels (ASICs). This study provides a foundation for understanding how naphthol derivatives can influence ion channel function, potentially leading to therapeutic applications for conditions involving ASICs (Ugawa et al., 2007).

Fast Photochromism in Chiral Imidazole Dimers

A chiral 1,1'-bi-2-naphthol-bridged imidazole dimer has been developed, showcasing fast photochromism and high fatigue resistance. Such compounds have significant implications for creating fast photoresponsive materials, invisible security materials, and molecules that can induce dynamic structural changes in biological matters (Iwasaki et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . Safety measures include washing thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, humidity) can impact the compound’s stability, efficacy, and bioavailability. Storage conditions, exposure to light, and chemical interactions play crucial roles.

If you have any additional questions or need further clarification, feel free to ask! 😊

properties

IUPAC Name

[1-(2-methylsulfonyloxynaphthalen-1-yl)naphthalen-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEOOLQENOFUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570584
Record name [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182568-57-6, 871231-47-9
Record name [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bi-2-naphthyl dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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